molecular formula C8H10O3 B173033 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid CAS No. 198023-66-4

2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid

Cat. No.: B173033
CAS No.: 198023-66-4
M. Wt: 154.16 g/mol
InChI Key: VGSBCUNTFPWCCG-UHFFFAOYSA-N
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Description

2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid is a chemical compound with the molecular formula C8H10O3. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid stands out due to its unique isopropenyl group, which imparts specific reactivity and biological activity. This structural feature differentiates it from other furan derivatives and enhances its potential for diverse applications .

Properties

CAS No.

198023-66-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10)

InChI Key

VGSBCUNTFPWCCG-UHFFFAOYSA-N

SMILES

CC(=C)C1CC(=CO1)C(=O)O

Canonical SMILES

CC(=C)C1CC(=CO1)C(=O)O

Synonyms

3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI)

Origin of Product

United States

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